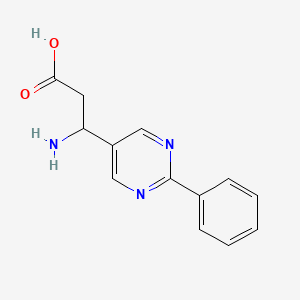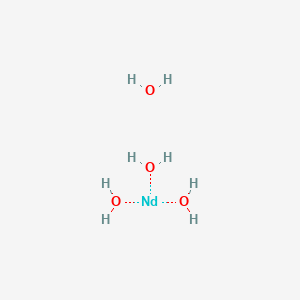
2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine is an organophosphorus compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features two diphenylphosphanylpropyl groups attached to a butane-2,3-diimine backbone, making it a versatile ligand in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine typically involves the reaction of butane-2,3-dione with diphenylphosphanylpropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:
- Dissolving butane-2,3-dione in a suitable solvent like tetrahydrofuran (THF).
- Adding diphenylphosphanylpropylamine dropwise to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures.
- Purifying the product through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine undergoes various chemical reactions, including:
Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where the phosphanyl or imine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Phosphine oxides.
Reduction: Corresponding amines.
Substitution: Varied products depending on the substituents introduced.
Applications De Recherche Scientifique
2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of metal-based drugs.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the synthesis of high-molecular-weight polyethylene elastomers as a catalyst.
Mécanisme D'action
The mechanism of action of 2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine primarily involves its ability to coordinate with metal centers. The phosphanyl and imine groups act as donor sites, forming stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as polymerization, hydrogenation, and cross-coupling.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2,4-dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine: Similar structure but with different substituents on the aryl groups.
N,N’-Bis[3,5-bis-(2,6-diisopropyl-phen-yl)phen-yl]butane-2,3-diimine: Another variant with different aryl substituents.
Uniqueness
2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine is unique due to the presence of diphenylphosphanylpropyl groups, which provide distinct electronic and steric properties. This makes it a versatile ligand capable of forming stable complexes with a wide range of metals, enhancing its utility in various catalytic applications.
Propriétés
Formule moléculaire |
C34H38N2P2 |
|---|---|
Poids moléculaire |
536.6 g/mol |
Nom IUPAC |
2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine |
InChI |
InChI=1S/C34H38N2P2/c1-29(35-25-15-27-37(31-17-7-3-8-18-31)32-19-9-4-10-20-32)30(2)36-26-16-28-38(33-21-11-5-12-22-33)34-23-13-6-14-24-34/h3-14,17-24H,15-16,25-28H2,1-2H3 |
Clé InChI |
YBIQYOIZUIMNQU-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCCCP(C1=CC=CC=C1)C2=CC=CC=C2)C(=NCCCP(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


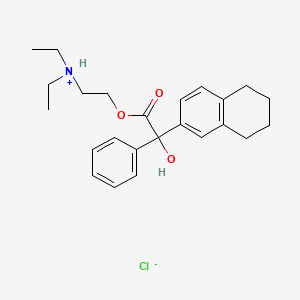

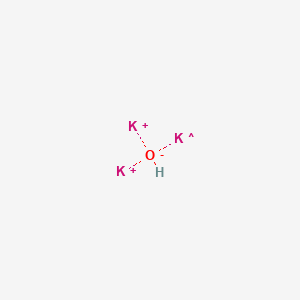
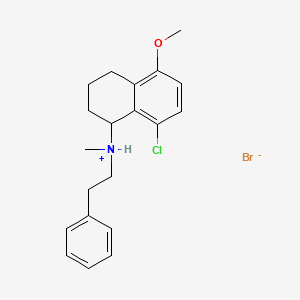

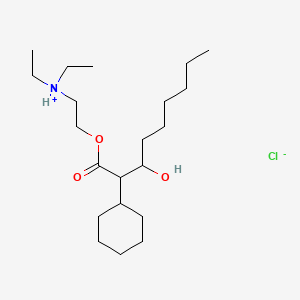
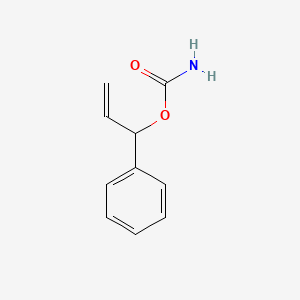
![Cuprate(3-), [mu-[4-[[4'-[[6-amino-1-(hydroxy-kappaO)-3-sulfo-2-naphthalenyl]azo-kappaN1]-3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4-yl]azo-kappaN1]-3-(hydroxy-kappaO)-2,7-naphthalenedisulfonato(7-)]]di-, trisodium](/img/structure/B13783105.png)
